![molecular formula C12H14N4O4 B14234653 [(2S,6R)-6-(4-Nitro-1H-benzimidazol-1-yl)morpholin-2-yl]methanol CAS No. 545374-74-1](/img/structure/B14234653.png)
[(2S,6R)-6-(4-Nitro-1H-benzimidazol-1-yl)morpholin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,6R)-6-(4-Nitro-1H-benzimidazol-1-yl)morpholin-2-yl]methanol is a chemical compound that features a morpholine ring substituted with a benzimidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,6R)-6-(4-Nitro-1H-benzimidazol-1-yl)morpholin-2-yl]methanol typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Nitration: The benzimidazole ring is then nitrated using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Morpholine Ring Formation: The morpholine ring is introduced by reacting the nitrated benzimidazole with an appropriate morpholine derivative under basic conditions.
Methanol Substitution: Finally, the methanol group is introduced through a substitution reaction, typically using a methanol derivative and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group on the benzimidazole ring can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methanol group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
[(2S,6R)-6-(4-Nitro-1H-benzimidazol-1-yl)morpholin-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(2S,6R)-6-(4-Nitro-1H-benzimidazol-1-yl)morpholin-2-yl]methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole moiety can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(2S,6R)-6-(4-Amino-1H-benzimidazol-1-yl)morpholin-2-yl]methanol: Similar structure but with an amino group instead of a nitro group.
[(2S,6R)-6-(4-Methyl-1H-benzimidazol-1-yl)morpholin-2-yl]methanol: Similar structure but with a methyl group instead of a nitro group.
[(2S,6R)-6-(4-Chloro-1H-benzimidazol-1-yl)morpholin-2-yl]methanol: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in [(2S,6R)-6-(4-Nitro-1H-benzimidazol-1-yl)morpholin-2-yl]methanol imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds. The nitro group can participate in various redox reactions, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
545374-74-1 |
|---|---|
Molekularformel |
C12H14N4O4 |
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
[(2S,6R)-6-(4-nitrobenzimidazol-1-yl)morpholin-2-yl]methanol |
InChI |
InChI=1S/C12H14N4O4/c17-6-8-4-13-5-11(20-8)15-7-14-12-9(15)2-1-3-10(12)16(18)19/h1-3,7-8,11,13,17H,4-6H2/t8-,11+/m0/s1 |
InChI-Schlüssel |
MBBBZXCSQUXIJY-GZMMTYOYSA-N |
Isomerische SMILES |
C1[C@H](O[C@H](CN1)N2C=NC3=C2C=CC=C3[N+](=O)[O-])CO |
Kanonische SMILES |
C1C(OC(CN1)N2C=NC3=C2C=CC=C3[N+](=O)[O-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


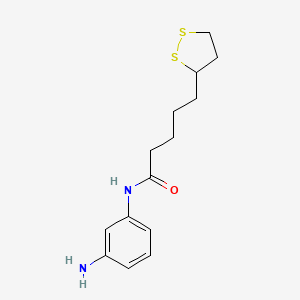

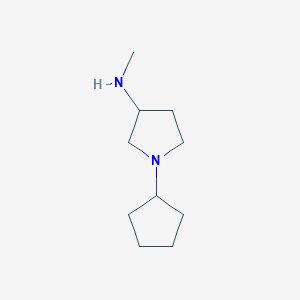
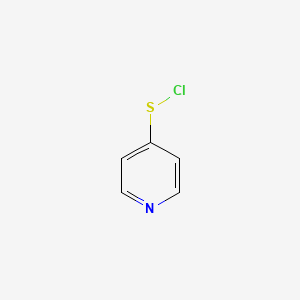
![N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide](/img/structure/B14234591.png)
![(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14234594.png)
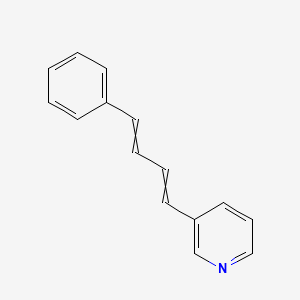

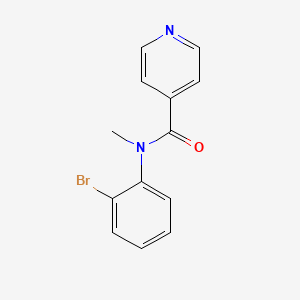
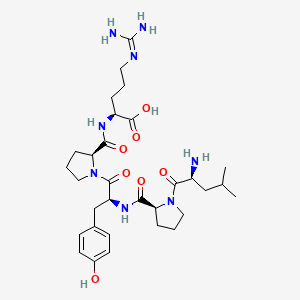
![3-Piperidinecarboxamide, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14234626.png)
![N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14234644.png)
![N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]propane-1,3-diamine](/img/structure/B14234647.png)
![[3-(Prop-2-ene-1-sulfonyl)butyl]benzene](/img/structure/B14234652.png)
